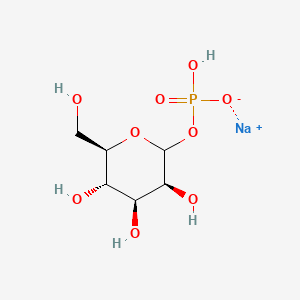
Mannose 1-phosphate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannose 1-phosphate (sodium) is a monosaccharide phosphate that plays a crucial role in glycosylation, a process essential for the proper functioning of proteins and lipids in biological systems. It is an intermediate in the metabolism of fructose and mannose and is involved in various metabolic pathways, including gluconeogenesis and glycoprotein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannose 1-phosphate (sodium) can be synthesized through enzymatic methods. One common method involves the use of phosphomannomutase, which catalyzes the conversion of mannose 6-phosphate to mannose 1-phosphate . This enzymatic reaction is typically carried out under mild conditions, with the presence of metal ions such as magnesium to enhance enzyme activity .
Industrial Production Methods
Industrial production of mannose 1-phosphate (sodium) often involves large-scale enzymatic synthesis. The process can be optimized by adjusting factors such as temperature, pH, and substrate concentration to achieve high conversion efficiency. For example, using polyphosphate-dependent mannose kinase from Arthrobacter species has been shown to be a cost-effective and efficient method for producing mannose 1-phosphate .
Chemical Reactions Analysis
Types of Reactions
Mannose 1-phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: Mannose 1-phosphate can be oxidized to produce mannose 6-phosphate.
Reduction: It can be reduced to form mannose.
Substitution: Mannose 1-phosphate can participate in substitution reactions to form glycosylated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include mannose 6-phosphate, mannose, and various glycosylated compounds. These products are important intermediates in metabolic pathways and have significant biological functions .
Scientific Research Applications
Mannose 1-phosphate (sodium) has a wide range of scientific research applications:
Mechanism of Action
Mannose 1-phosphate (sodium) exerts its effects by participating in glycosylation processes. It is converted to GDP-mannose by the enzyme GDP-mannose pyrophosphorylase, which then serves as a donor of mannose residues in glycoprotein synthesis . This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets involved include various glycosyltransferases and glycoproteins .
Comparison with Similar Compounds
Similar Compounds
Mannose 6-phosphate: Another important intermediate in mannose metabolism, involved in similar pathways as mannose 1-phosphate.
Glucose 6-phosphate: A key intermediate in glucose metabolism, sharing some metabolic pathways with mannose 1-phosphate.
Fructose 6-phosphate: Involved in both glycolysis and gluconeogenesis, similar to mannose 1-phosphate.
Uniqueness
Mannose 1-phosphate (sodium) is unique in its specific role in glycosylation and its involvement in the synthesis of GDP-mannose. This distinguishes it from other similar compounds that may participate in broader metabolic pathways but do not have the same specific functions in glycoprotein synthesis .
Properties
Molecular Formula |
C6H12NaO9P |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
sodium;[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
InChI Key |
YSLVOZPKBHMBRV-XXIBIAAKSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


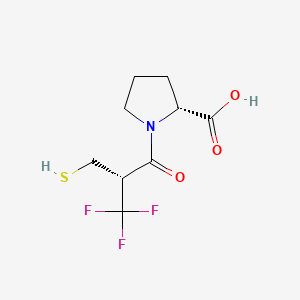

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)

![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)
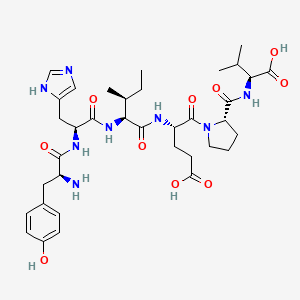


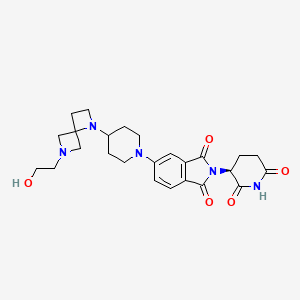
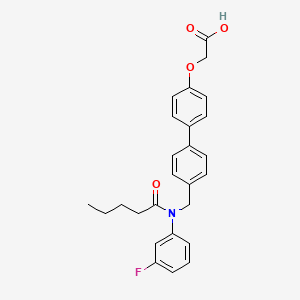
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
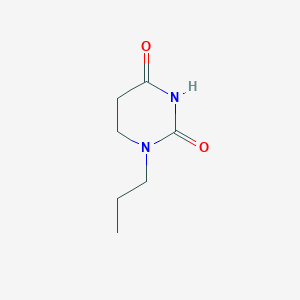
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
